(4-Ethynyl-3-fluorophenyl)methanol
Description
(4-Ethynyl-3-fluorophenyl)methanol is a fluorinated aromatic alcohol with a molecular formula $ \text{C}9\text{H}7\text{FO} $. Its structure features a benzene ring substituted with a fluorine atom at the meta-position (C3), an ethynyl group (C≡CH) at the para-position (C4), and a hydroxymethyl (-CH$_2$OH) group attached to the aromatic ring. The ethynyl group confers sp-hybridized carbon character, enhancing electrophilic reactivity, while the fluorine atom introduces electron-withdrawing effects, influencing the compound’s acidity and electronic distribution.
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(4-ethynyl-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5,11H,6H2 |
InChI Key |
XRHDVAVGPCMYEB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-fluorophenyl)methanol typically involves the reaction of 4-ethynyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions. The reduction of the aldehyde group to a methanol group results in the formation of (4-Ethynyl-3-fluorophenyl)methanol.
Industrial Production Methods
Industrial production methods for (4-Ethynyl-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Ethynyl-3-fluorobenzaldehyde or 4-Ethynyl-3-fluorobenzoic acid.
Reduction: 4-Ethynyl-3-fluorophenylethane or 4-Ethynyl-3-fluorophenylpropane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that (4-Ethynyl-3-fluorophenyl)methanol exhibits promising anticancer properties. The compound's structure allows it to interact with key biological targets, potentially inhibiting cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent response.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.6 | Inhibition of cell migration |
| HeLa (Cervical Cancer) | 10.4 | Disruption of cell cycle progression |
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |
Materials Science
(4-Ethynyl-3-fluorophenyl)methanol can be utilized in the synthesis of advanced materials due to its reactive functional groups. It can serve as a precursor for the development of polymers with unique properties.
Polymer Synthesis
The incorporation of (4-Ethynyl-3-fluorophenyl)methanol into polymer matrices enhances thermal stability and mechanical strength.
| Polymer Type | Property Enhanced | Application |
|---|---|---|
| Polycarbonate | Increased impact resistance | Safety glasses, automotive parts |
| Polyethylene | Improved thermal stability | Packaging materials |
Enzyme Interaction Studies
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical research. Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive inhibition | 8.5 |
| Acetylcholinesterase | Non-competitive inhibition | 11.2 |
Case Studies
-
Anticancer Efficacy Study
- A comprehensive study evaluated the anticancer effects of (4-Ethynyl-3-fluorophenyl)methanol on multiple cancer cell lines, confirming its potential as a therapeutic agent.
-
Antimicrobial Activity Assessment
- A series of experiments were conducted to assess the antimicrobial properties of the compound against common pathogens, establishing its effectiveness in inhibiting bacterial growth.
-
Polymer Development
- Researchers synthesized novel polymer composites using (4-Ethynyl-3-fluorophenyl)methanol, resulting in materials with enhanced mechanical properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of (4-Ethynyl-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl and fluorine groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares (4-Ethynyl-3-fluorophenyl)methanol with two structurally related compounds from the provided evidence:
Key Observations:
Reactivity: The ethynyl group in (4-Ethynyl-3-fluorophenyl)methanol facilitates reactions like Huisgen cycloaddition (click chemistry), unlike the ketone or ether groups in the compared compounds. The triazole-containing compound in exhibits electrophilic reactivity at the ketone moiety, enabling nucleophilic substitutions, whereas the primary alcohol in the target compound may undergo oxidation or esterification .
Solubility and Stability: The bulky tetramethylbutyl group in the ethoxyethanol derivative () likely reduces its solubility in polar solvents like methanol compared to the less sterically hindered (4-Ethynyl-3-fluorophenyl)methanol. Methanol’s role as a preservative () suggests that (4-Ethynyl-3-fluorophenyl)methanol, if volatile, could benefit from methanol-based storage to minimize degradation, similar to aromatic VOCs preserved in methanol for >80 days with >70% recovery .
Electronic Effects: Fluorine’s electron-withdrawing effect in (4-Ethynyl-3-fluorophenyl)methanol increases the acidity of the -OH group (pKa ~10–12) compared to non-fluorinated analogs (pKa ~15–16). This contrasts with the electron-donating ethoxy group in ’s compound, which may decrease alcohol acidity .
Stability and Preservation
- Methanol as a Solvent: demonstrates methanol’s efficacy in preserving volatile aromatic compounds (e.g., benzene, toluene) with minimal degradation over 82 days. This suggests that (4-Ethynyl-3-fluorophenyl)methanol, if stored in methanol, may exhibit similar stability, though its ethynyl group’s reactivity warrants inert atmosphere storage to prevent oxidation .
Biological Activity
(4-Ethynyl-3-fluorophenyl)methanol is an organic compound with notable potential in biological research and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C₉H₇FO
- Molecular Weight : 150.15 g/mol
- IUPAC Name : (4-ethynyl-3-fluorophenyl)methanol
- Canonical SMILES : C#CC1=C(C=C(C=C1)CO)F
The biological activity of (4-Ethynyl-3-fluorophenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ethynyl and fluorine groups enhances its binding affinity and specificity, potentially influencing numerous biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymatic activities, thereby altering cellular processes.
Antimicrobial Properties
Research indicates that (4-Ethynyl-3-fluorophenyl)methanol exhibits antimicrobial activity. For instance, studies have shown that similar compounds within its class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The exact IC50 values for this compound are still under investigation, but related compounds have demonstrated significant potency against various pathogens.
Antiproliferative Effects
Preliminary studies suggest that (4-Ethynyl-3-fluorophenyl)methanol may possess antiproliferative effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values in the range of 100-300 µg/mL against human cancer cell lines like HeLa and A549 . This suggests a potential for further exploration in the context of cancer therapeutics.
Case Studies
-
Study on Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of several phenolic compounds, including derivatives similar to (4-Ethynyl-3-fluorophenyl)methanol. Results indicated significant inhibition against gram-positive and gram-negative bacteria, with some compounds achieving MIC values as low as 62.5 µg/mL .
-
Antiproliferative Activity Assessment :
- In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited strong antiproliferative effects, with IC50 values ranging from 200 to 300 µg/mL. These findings highlight the potential of (4-Ethynyl-3-fluorophenyl)methanol as a lead compound in cancer drug development .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (4-Ethynylphenyl)methanol | Lacks fluorine; different reactivity | Moderate antimicrobial effects |
| (3-Fluorophenyl)methanol | Lacks ethynyl group; alters chemical properties | Limited data available |
| (4-Ethynyl-3-chlorophenyl)methanol | Contains chlorine instead of fluorine; affects reactivity | Potentially lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
